Pyridazine-3,6-diamine
Overview
Description
Pyridazine-3,6-diamine is a heterocyclic organic compound characterized by a six-membered ring containing two adjacent nitrogen atoms at positions 1 and 2, and amino groups at positions 3 and 6. This compound is part of the pyridazine family, which is known for its diverse pharmacological activities and applications in various fields such as medicinal chemistry, agrochemicals, and materials science .
Mechanism of Action
Target of Action
Pyridazine-3,6-diamine, a derivative of pyridazine, has been shown to exhibit a wide range of pharmacological activities .
Mode of Action
It’s known that some 6-aryl-3(2h)-pyridazinone derivatives, which are structurally similar to this compound, inhibit calcium ion influx, which is required for the activation of platelet aggregation . This suggests that this compound might interact with its targets in a similar manner.
Biochemical Pathways
Pyridazine derivatives have been demonstrated to possess a wide range of biological properties, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
The inherent polarity, low cytochrome p450 inhibitory effects, and potential to reduce interaction of a molecule with the cardiac herg potassium channel of pyridazine ring add additional value in drug discovery and development .
Result of Action
Pyridazine derivatives have been demonstrated to possess a wide range of biological properties, suggesting that they may have diverse molecular and cellular effects .
Action Environment
It’s known that the physicochemical properties of pyridazine ring can render it an attractive heterocycle for drug design .
Biochemical Analysis
Biochemical Properties
Pyridazine-3,6-diamine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The compound’s dual hydrogen-bonding capacity allows it to form stable complexes with biomolecules, enhancing its binding affinity and specificity . This compound has been shown to interact with enzymes such as monoamine oxidase (MAO) and tyrosine kinase 2 (TYK2), where it acts as an inhibitor . These interactions are crucial for its potential therapeutic applications, including its use as an antidepressant and anti-inflammatory agent.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound has been observed to modulate the activity of key signaling pathways, such as the MAPK/ERK pathway, which is involved in cell proliferation and differentiation . Additionally, this compound affects gene expression by altering the transcriptional activity of specific genes, leading to changes in cellular metabolism and function . These effects highlight the compound’s potential in regulating cellular processes and its therapeutic applications in treating diseases such as cancer and inflammation.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound’s dual hydrogen-bonding capacity allows it to form stable complexes with target enzymes, leading to their inhibition . For example, this compound inhibits monoamine oxidase by binding to its active site, preventing the breakdown of neurotransmitters and thereby exerting its antidepressant effects . Additionally, the compound can modulate gene expression by interacting with transcription factors, leading to changes in the expression of specific genes involved in cellular metabolism and function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that this compound remains stable under controlled conditions, maintaining its biochemical activity over extended periods . Its degradation products can also influence cellular processes, leading to potential long-term effects on cellular function . These findings underscore the importance of monitoring the compound’s stability and degradation in laboratory settings to ensure its efficacy and safety.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to exhibit therapeutic effects, such as anti-inflammatory and antidepressant activities . At higher doses, this compound can cause toxic or adverse effects, including hepatotoxicity and neurotoxicity . These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications to minimize potential side effects and ensure safety in animal models.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound has been shown to inhibit enzymes such as monoamine oxidase and tyrosine kinase 2, affecting the metabolism of neurotransmitters and other biomolecules . Additionally, this compound can modulate the activity of metabolic pathways involved in cellular energy production and biosynthesis . These interactions underscore the compound’s potential in regulating metabolic processes and its therapeutic applications in treating metabolic disorders.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound’s physicochemical properties, such as its high dipole moment and dual hydrogen-bonding capacity, facilitate its interaction with transporters and binding proteins, enhancing its cellular uptake and distribution . This compound has been observed to accumulate in specific tissues, such as the liver and brain, where it exerts its biochemical effects . These findings highlight the importance of understanding the compound’s transport and distribution to optimize its therapeutic applications.
Subcellular Localization
This compound’s subcellular localization plays a crucial role in its activity and function. The compound has been observed to localize in specific cellular compartments, such as the mitochondria and nucleus, where it interacts with target biomolecules . This compound’s targeting signals and post-translational modifications direct it to these compartments, enhancing its biochemical activity and specificity . These findings underscore the importance of understanding the compound’s subcellular localization to optimize its therapeutic applications and minimize potential side effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: Pyridazine-3,6-diamine can be synthesized through several methods. One common approach involves the cyclization of hydrazine derivatives with dicarbonyl compounds. For instance, the reaction of hydrazine hydrate with 1,4-diketones under acidic conditions can yield pyridazine derivatives . Another method includes the use of phenylazosulfonates, which undergo cycloaddition with furans to form pyridazine rings .
Industrial Production Methods: Industrial production of this compound often involves optimized versions of these synthetic routes, focusing on high yield and purity. The use of catalysts and controlled reaction conditions, such as temperature and pH, are crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions: Pyridazine-3,6-diamine undergoes various chemical reactions, including:
Oxidation: Oxidative radicals can oxidize pyridazine derivatives to form diazasemiquinone radicals.
Reduction: Reduction reactions can convert pyridazine derivatives into their corresponding dihydro forms.
Substitution: this compound can undergo nucleophilic substitution reactions, where amino groups are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Reagents such as N, CO, (SCN), and Br are used for oxidation reactions.
Reduction: Hydrogen gas in the presence of palladium on carbon (Pd/C) is commonly used for reduction.
Substitution: Alkyl halides and trialkyloxonium tetrafluoroborates are used for substitution reactions.
Major Products: The major products formed from these reactions include various substituted pyridazine derivatives, which can exhibit different pharmacological activities .
Scientific Research Applications
Pyridazine-3,6-diamine has a wide range of applications in scientific research:
Comparison with Similar Compounds
Pyrimidine: Contains nitrogen atoms at positions 1 and 3.
Pyrazine: Contains nitrogen atoms at positions 1 and 4.
Pyridazinone: A derivative of pyridazine with a keto group at position 3.
Uniqueness: Pyridazine-3,6-diamine is unique due to its specific substitution pattern, which imparts distinct physicochemical properties and biological activities. Its dual amino groups at positions 3 and 6 allow for versatile chemical modifications, making it a valuable scaffold in medicinal chemistry .
Properties
IUPAC Name |
pyridazine-3,6-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N4/c5-3-1-2-4(6)8-7-3/h1-2H,(H2,5,7)(H2,6,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGGSOPZZJKIXQG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN=C1N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90423365 | |
Record name | Pyridazine-3,6-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90423365 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61070-99-3 | |
Record name | Pyridazine-3,6-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90423365 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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